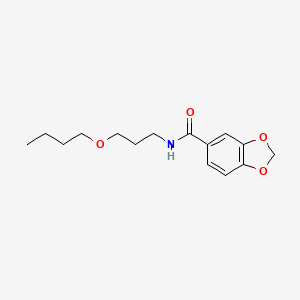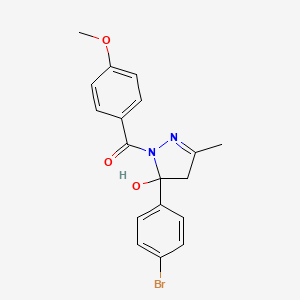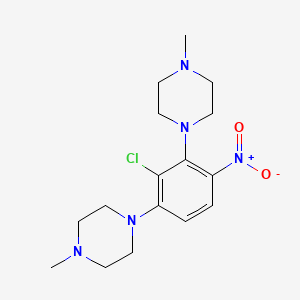
N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzodioxole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other research chemicals.
Direcciones Futuras
There are several future directions for the study of N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion
In conclusion, N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide is a promising research chemical with potential applications in various areas of scientific research. Its high purity and yield make it a valuable tool for studying the biochemical and physiological effects of this compound. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step is the preparation of 3-butoxypropylamine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. It has also been investigated for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-3-8-18-9-4-7-16-15(17)12-5-6-13-14(10-12)20-11-19-13/h5-6,10H,2-4,7-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPFDLWJDFGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)
![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)

![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)